molecular formula C15H20N2O2 B11856744 Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 1086394-98-0

Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B11856744
CAS No.: 1086394-98-0
M. Wt: 260.33 g/mol
InChI Key: VTCIBYYNHXLWPJ-UHFFFAOYSA-N
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Description

Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate ( 1086395-00-7) is a high-purity, synthetic organic compound with the molecular formula C15H20N2O2, supplied as a white to off-white crystalline powder with ≥95% purity (HPLC) . This spirocyclic derivative features a unique diazaspiro[4.4]nonane core structure, making it a valuable synthetic intermediate for advanced pharmaceutical research and medicinal chemistry applications . The constrained, three-dimensional geometry of the spirocyclic core is particularly valuable for creating conformationally restricted analogs of bioactive molecules, a strategy often employed to improve metabolic stability and receptor selectivity in drug candidates . Researchers primarily utilize this compound as a key building block in medicinal chemistry programs, especially those focused on developing novel CNS therapeutics and enzyme inhibition studies . Its structure makes it relevant for targeting neurological disorders, and similar diazaspirocyclic compounds have been investigated for their interaction with neurotransmitter systems, such as dopamine and acetylcholine receptors, which are implicated in various central nervous system diseases . The benzyl-protected carboxylate group provides a handle for selective deprotection and further functionalization during multi-step syntheses, allowing for the creation of a diverse array of potential drug candidates . The compound is soluble in common organic solvents like DMSO, methanol, and dichloromethane, but has limited solubility in water . To ensure long-term stability, proper storage at 2-8°C under an inert atmosphere is recommended . This product is sold exclusively for laboratory research purposes and is strictly not approved for commercial use, diagnostics, or any human or animal applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1086394-98-0

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(12-17)7-4-9-16-15/h1-3,5-6,16H,4,7-12H2

InChI Key

VTCIBYYNHXLWPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method involves the use of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate as an intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Sigma Receptor Ligands
Recent studies have identified derivatives of diazaspiro compounds, including Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, as potent ligands for sigma receptors (SRs). These receptors are implicated in various neurological and psychological disorders. For instance, a series of 2,7-diazaspiro[4.4]nonane derivatives demonstrated high binding affinities to sigma receptors S1R and S2R, with some compounds showing analgesic properties in animal models. The compound AD258 was highlighted for its negligible toxicity and significant antiallodynic effects at low doses, indicating its potential utility in pain management therapies .

1.2 Antidepressant Activity
Another area of research focuses on the antidepressant-like effects of diazaspiro compounds. Studies have shown that certain derivatives can influence serotonin and norepinephrine levels in the brain, suggesting a mechanism for alleviating depressive symptoms. The structural characteristics of this compound may enhance its efficacy as an antidepressant by modulating neurotransmitter systems .

Organic Synthesis

2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its spirocyclic nature allows for the creation of complex molecular architectures through various synthetic pathways, including cyclization reactions and functional group modifications. This versatility is particularly valuable in pharmaceutical chemistry where the design of novel compounds is essential for drug discovery .

2.2 Synthesis of Spirocyclic Compounds
The compound is also utilized in the synthesis of other spirocyclic structures, which are important in developing new therapeutic agents. The ability to modify the diazaspiro framework facilitates the exploration of structure-activity relationships (SAR) that can lead to the discovery of compounds with enhanced biological activities .

Case Studies

Study Focus Findings
Study on Sigma Receptor LigandsInvestigated binding affinitiesIdentified high-affinity ligands with analgesic properties; compound AD258 showed promising results with low toxicity .
Antidepressant EffectsExplored serotonin modulationCertain derivatives exhibited potential antidepressant activity through neurotransmitter modulation .
Organic Synthesis ApplicationsEvaluated synthetic routesDemonstrated the utility of this compound as a building block for complex molecules .

Mechanism of Action

The mechanism of action of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varying Spiro Ring Sizes

Spirocyclic amines with different ring sizes exhibit distinct conformational and electronic properties:

Compound Name Spiro Framework Substituents Molecular Weight CAS Number Key Differences vs. Target Compound
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate [4.4] Benzyl carboxylate ~288.34 (calc.) Not explicitly listed Reference compound.
tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate [4.4] tert-Butyl carboxylate 226.32 646055-63-2 Reduced lipophilicity due to tert-butyl group .
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate [3.5] Benzyl carboxylate 296.80 (as HCl salt) 1630907-09-3 Smaller spiro ring increases ring strain, altering reactivity .
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate [4.5] Oxo group at 2-position 288.34 1160246-73-0 Larger spiro ring and ketone enhance hydrogen-bonding potential .

Functional Implications :

  • The [4.4] spiro framework in the target compound provides a balance between rigidity and flexibility, favoring interactions with planar binding pockets (e.g., kinase active sites) .
Substituent Variations

The nature of the carboxylate group significantly impacts pharmacological properties:

Compound Name Substituent Bioactivity Highlights Reference
Benzyl (5RS,9RS)-9-(hydroxymethyl)-1,7-diazaspiro[4.4]nonane-7-carboxylate Hydroxymethyl at 9-position Enhanced water solubility; tested in CNS drug candidates .
1-Methyl-7-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane Pyrimidinyl at 7-position Improved binding to adenosine receptors (IC₅₀ < 100 nM) .
7-Benzyl-1,7-diazaspiro[4.4]nonane Benzyl (no carboxylate) Lower polarity; used in dopamine receptor modulators .

Key Observations :

  • The benzyl carboxylate group in the target compound enhances solubility compared to non-polar analogs (e.g., simple benzyl or tert-butyl derivatives) .
  • Pyrimidinyl or hydroxymethyl substitutions introduce additional hydrogen-bond donors/acceptors, critical for target engagement in enzyme inhibition .

Cost Considerations :

  • The benzyl [4.4] derivative is priced at ~¥2400/250 mg (China market), reflecting its specialized applications .
  • tert-Butyl analogs are more cost-effective (~¥1500/g) due to simpler synthesis .

Biological Activity

Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS: 1086395-00-7) is a complex organic compound characterized by its unique spirocyclic structure, integrating both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the modulation of enzyme interactions and receptor binding.

Chemical Structure

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 260.34 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : O=C(N1CCCC12CNCC2)OCC3=CC=CC=C3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the benzyl ester group enhances its binding affinity through hydrophobic interactions, while the nitrogen atoms may participate in hydrogen bonding with target molecules .

Biological Activities and Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Sigma Receptor Ligand Activity : Studies have shown that diazaspiro compounds can act as ligands for sigma receptors (SR), which are implicated in various physiological processes, including pain modulation and neuroprotection .
  • Analgesic Properties : Some derivatives of the diazaspiro framework have demonstrated significant analgesic effects in preclinical models, suggesting potential therapeutic applications in pain management .
  • Antimicrobial Activity : Preliminary studies suggest that certain spirocyclic compounds may possess antimicrobial properties, making them candidates for further investigation in infectious disease contexts.

Case Study 1: Sigma Receptor Binding Affinity

A study focusing on a related diazaspiro compound (AD258) found high binding affinity to sigma receptors (KiS1R = 3.5 nM; KiS2R = 2.6 nM). This compound exhibited low toxicity in vitro and significant analgesic effects in vivo, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Enzyme Interaction Studies

Research involving enzyme assays demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. The inhibition was concentration-dependent, indicating its potential as a lead compound for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicSigma receptor ligand
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateSpirocyclicAnalgesic properties
1,4-Dioxa-7-azaspiro[4.4]nonaneSpirocyclicEnzyme inhibition

Q & A

Q. What are the common synthetic routes for Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A representative method involves reacting diazaspiro precursors (e.g., 1,7-diazaspiro[4.4]nonane) with benzyl chloroformate under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or dichloromethane . For stereochemical control, zinc-mediated reductions or catalytic hydrogenation may be employed, as seen in spirocyclic amine syntheses achieving >99% yields under optimized temperature (70°C) and solvent systems (ethanol/water) . Key parameters include pH control, solvent polarity, and stoichiometric ratios to minimize side reactions like over-alkylation.

Q. How is the structural integrity of this compound confirmed?

Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons (δ 3.2–4.0 ppm for N–CH₂ groups) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
  • X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the spiro core .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 334.45 for C₁₉H₂₂N₂O₂) and fragmentation patterns .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted benzyl chloroformate.
  • Recrystallization : Polar solvents (e.g., ethanol) yield crystalline products with ≥97% purity .
  • HPLC : Reverse-phase C18 columns resolve stereoisomers, critical for pharmacological applications .

Advanced Research Questions

Q. How does stereochemical variation in the spirocyclic core influence biological activity?

The (5R,9R)-stereoisomer exhibits enhanced binding to targets like menin-MLL fusion proteins (IC₅₀ = 0.3–0.5 µM) due to optimal spatial alignment of the benzyl and hydroxymethyl groups . Racemic mixtures show reduced potency, necessitating chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate active enantiomers .

Q. What methodologies address contradictions in reaction yields across different synthetic protocols?

Discrepancies in yields (e.g., 70% vs. 99%) arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) improve nucleophilicity but may promote hydrolysis.
  • Catalyst Choice : Zinc powder enhances reduction efficiency compared to NaBH₄ .
  • Temperature Control : Exothermic reactions require gradual reagent addition to avoid decomposition.
    Systematic DoE (Design of Experiments) optimizes these variables .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina simulates binding to menin’s hydrophobic pocket, highlighting hydrogen bonds between the spiro N-atoms and Asp/Met residues .
  • MD Simulations : AMBER evaluates stability of ligand-protein complexes over 100 ns, correlating with in vitro IC₅₀ values .

Q. What analytical techniques resolve discrepancies in spectral data interpretations?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded regions (e.g., spirocyclic vs. benzyl protons) .
  • IR Spectroscopy : Confirms carbamate C=O stretches (~1700 cm⁻¹) and absence of unreacted amine groups .

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